molecular formula C10H12O3 B045037 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane CAS No. 4204-78-8

2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane

Cat. No.: B045037
CAS No.: 4204-78-8
M. Wt: 180.2 g/mol
InChI Key: DABFNGAUUSLBNT-UHFFFAOYSA-N
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Description

2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane is an organic compound with the molecular formula C10H12O3. It is also known by other names such as p-(2,3-Epoxypropoxy)benzyl Alcohol and [4-(oxiran-2-ylmethoxy)phenyl]methanol . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a phenoxy group, which is further substituted with a hydroxymethyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane typically involves the reaction of 4-(hydroxymethyl)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the desired oxirane compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane involves its reactivity towards nucleophiles. The oxirane ring is highly strained and thus readily undergoes ring-opening reactions with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in both synthetic and biological applications .

Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes that catalyze epoxide ring-opening reactions. These interactions can lead to the formation of biologically active molecules that may have therapeutic potential .

Comparison with Similar Compounds

  • p-(2,3-Epoxypropoxy)benzyl Alcohol
  • [4-(oxiran-2-ylmethoxy)phenyl]methanol
  • Bisoprolol Impurity 21

Comparison: 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

[4-(oxiran-2-ylmethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10-11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABFNGAUUSLBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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